1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Catalog No.
S759000
CAS No.
847818-74-0
M.F
C10H17BN2O2
M. Wt
208.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

CAS Number

847818-74-0

Product Name

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C10H17BN2O2

Molecular Weight

208.07 g/mol

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3

InChI Key

HLXOVAMYQUFLPE-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C

Organic Synthesis and Medicinal Chemistry

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The pinacol ester moiety acts as a protecting group for the boronic acid, allowing for its incorporation into various organic molecules. The key functionality lies in the boronic acid group, which can participate in Suzuki-Miyaura coupling reactions []. This powerful coupling reaction enables the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides, thus facilitating the synthesis of complex organic molecules with potential pharmaceutical applications [].

Studies have shown the application of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in the synthesis of novel heterocyclic compounds exhibiting promising biological activities [, ]. The pyrazole ring, a core structure present in the molecule, is also found in various bioactive molecules []. By incorporating the 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester unit into new chemical structures, researchers can explore the structure-activity relationship (SAR) to identify potential drug candidates [, ].

Material Science Applications

Recent research suggests potential applications of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in material science. The molecule's unique structure, containing both a nitrogen-containing heterocycle (pyrazole) and a boronic acid group, holds promise for the development of novel functional materials []. The boronic acid functionality can participate in self-assembly processes, leading to the formation of ordered structures with specific properties [].

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a boronic acid derivative characterized by the formula C10H17BN2O2C_{10}H_{17}BN_{2}O_{2}. It features a pyrazole ring substituted with a methyl group at the 1-position and a boronic acid moiety at the 5-position, which is further esterified with pinacol. This compound is notable for its stability and versatility in various

, including:

  • Suzuki Coupling Reactions: It acts as a coupling partner for aryl halides, facilitating the formation of biaryl compounds.
  • Stereoselective Synthesis: This compound can be utilized in stereoselective transformations, allowing for the generation of chiral centers in organic molecules .
  • Cross-Coupling Reactions: It serves as a reagent in palladium-catalyzed cross-coupling reactions, enhancing the synthesis of complex organic structures .

While specific biological activities of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester are not extensively documented, boronic acids generally exhibit interactions with biological molecules. They are known for their potential as enzyme inhibitors and their roles in medicinal chemistry. The unique structure of this compound may confer specific biological properties that warrant further investigation.

The synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester typically involves several steps:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and ketones or aldehydes, the pyrazole ring is formed through condensation reactions.
  • Boronation: The introduction of the boronic acid functionality can be achieved via reactions with boron reagents, such as boron trifluoride etherate or other boron sources.
  • Pinacol Esterification: The final step involves reacting the boronic acid with pinacol under acidic conditions to yield the desired pinacol ester .

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester has various applications, particularly in:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: This compound is utilized in developing agrochemical agents due to its reactivity and stability .
  • Materials Science: Its unique properties make it suitable for use in advanced materials and nanotechnology applications.

Interaction studies involving 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester focus on its reactivity with other chemical species. Research indicates that boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role in drug design and development. Further studies are needed to elucidate specific interaction mechanisms and potential applications in medicinal chemistry.

Several compounds share structural similarities with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methylpyrazole-3-boronic acid pinacol esterContains a methyl group at position 1 and boronate at position 3Different reactivity patterns due to positional changes
3-Pyridylboronic acid pinacol esterPyridine ring substituted with a boronateExhibits different biological activities and reactivity
4-Aminobenzeneboronic acid pinacol esterAn amino group on a phenyl ring linked to a boronateKnown for its application in drug discovery

The uniqueness of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester lies in its specific pyrazole structure, which can influence its reactivity and applications compared to other boron-containing compounds. Its ability to participate in diverse

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. The compound crystallizes as a white to light brown solid with a melting point range of 58-73°C [1] [2] [3] [4]. The crystallographic data reveals that the molecule adopts a planar geometry around the boron center, which is characteristic of boronic acid pinacol esters [5] [6] [7].

The dioxaborolane ring system in the pinacol ester exhibits a nearly planar conformation, with the boron atom displaying trigonal planar geometry [8] [6] [7]. The boron-oxygen bond lengths in boronic acid pinacol esters typically range from 1.31-1.35 Å, which are slightly shorter than those found in free boronic acids (1.35-1.38 Å) [7] [9]. The planarity of the oxygen-boron-oxygen motif plays a crucial role in minimizing steric interactions, making the pinacol boronic ester group remarkably compact despite containing two adjacent quaternary carbon atoms [6].

Crystal structure analysis of related pyrazole boronic acid pinacol ester compounds demonstrates that the pyrazole ring maintains its aromatic character with typical carbon-carbon and carbon-nitrogen bond lengths [5] [10]. The boron substituent at the 5-position of the pyrazole ring is nearly coplanar with the heterocyclic system, allowing for effective electronic conjugation [5] [10].

Crystallographic ParameterValueReference
Molecular FormulaC₁₀H₁₇BN₂O₂ [1] [2] [3]
Molecular Weight208.07 g/mol [1] [2] [3]
Melting Point58-73°C [2] [3] [4]
Crystal AppearanceWhite to light brown solid [1] [2] [3]
Density1.1 ± 0.1 g/cm³ [11]
Space GroupNot specified-
Unit Cell ParametersNot determined-

NMR Spectral Signatures

¹¹B NMR Analysis of Boron Coordination

¹¹B NMR spectroscopy provides critical information about the coordination environment and electronic state of the boron atom in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. The boron-11 nucleus exhibits quadrupolar relaxation properties that make it sensitive to changes in coordination geometry and electronic environment [12] [13].

In pinacol boronic esters, the ¹¹B NMR chemical shift typically appears in the range of +20 to +35 ppm, characteristic of three-coordinate boron in a trigonal planar environment [12] [13]. The chemical shift is influenced by the electronic properties of the attached organic substituent and the diol ligand [12] [13].

¹¹B NMR spectroscopy has been extensively used to monitor boronic acid-diol complexation and to determine pKa values of boronic acids [12]. The transformation from boronic acid to boronate ester results in a characteristic upfield shift in the ¹¹B NMR spectrum, indicative of tetrahedral boronate formation [12] [14].

The coordination of alkoxide templates to fluoroaromatic pinacol boronic esters has been demonstrated through ¹¹B NMR spectroscopy, showing upfield shifts that confirm boronate formation [14]. DFT calculations have been used to correlate ¹¹B NMR chemical shifts with molecular structure and coordination geometry [14].

¹H/¹³C NMR Correlation Studies

¹H NMR spectroscopy of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester reveals characteristic chemical shifts for different structural units within the molecule [15] [16]. The pyrazole ring protons appear as distinct signals that can be assigned based on their chemical shifts and coupling patterns [15] [16].

The ¹H NMR spectrum (CDCl₃, 400 MHz) shows the following characteristic signals [15]:

  • δ 7.57 (s, 1H): Pyrazole H-3 proton
  • δ 6.75 (s, 1H): Pyrazole H-4 proton
  • δ 4.16 (s, 3H): N-methyl group
  • δ 1.41 (s, 12H): Pinacol methyl groups

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule [17] [18] [19]. The pyrazole carbon atoms typically appear in two distinct chemical shift regions: carbon atoms in positions 2 and 4 appear between 100-110 ppm, while other pyrazole carbons appear between 130-150 ppm [17] [18].

Two-dimensional NMR techniques, including HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), have been successfully applied to pyrazole derivatives to achieve complete ¹H and ¹³C signal assignments [20]. These techniques allow for the correlation of proton and carbon signals through one-bond and long-range coupling interactions [20].

NMR ParameterChemical Shift (δ, ppm)AssignmentMultiplicity
¹H NMR7.57Pyrazole H-3Singlet
¹H NMR6.75Pyrazole H-4Singlet
¹H NMR4.16N-methyl groupSinglet
¹H NMR1.41Pinacol methylsSinglet
¹³C NMR100-110Pyrazole C-2, C-4-
¹³C NMR130-150Other pyrazole C-
¹¹B NMR+20 to +35Boron centerBroad

Homonuclear 2D NMR experiments have been used to determine connectivity patterns within pyrazole ring systems [17]. NOE (Nuclear Overhauser Effect) experiments provide information about spatial proximity between protons in different parts of the molecule [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester provides valuable information about molecular weight confirmation and fragmentation pathways [21] . The molecular ion peak appears at m/z 208, corresponding to the intact molecular ion [1] [2] [3].

Boronic acid pinacol esters exhibit characteristic fragmentation patterns that reflect the stability of different structural units and bond dissociation energies [23] . The most commonly observed fragmentation involves hydrolysis to the corresponding boronic acid form, which appears as a base peak at m/z 127 corresponding to [RB(OH)₂+H]⁺ [15].

Common fragmentation pathways for boronic acid pinacol esters include:

  • Loss of pinacol fragments (molecular weight 118)
  • Formation of boronic acid derivatives
  • Boron oxide formation (BO⁻ at m/z 27, BO₂⁻ at m/z 43)
  • Pyrazole ring fragmentation

The fragmentation pattern of phenylboronic acid and related compounds has been comprehensively investigated, showing that boron monoxide (BO⁻) and boron dioxide (BO₂⁻) are the most intense fragments observed at all collision energies [23]. These fragments account for approximately 40% of the total anion yield in electron transfer studies [23].

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been used for the analysis of boronic acid-containing compounds, including peptide boronic acids [24] [25]. The technique allows for sequencing and identification of boronic acid derivatives through characteristic fragmentation patterns [24] [25].

Fragment Typem/z ValueRelative IntensityComments
Molecular Ion [M]⁺208LowIntact molecular ion
Boronic Acid Form127Base peakHydrolyzed form
Pinacol Loss90ExpectedLoss of C₆H₁₂O₂
Methyl Loss193ExpectedLoss of CH₃
Boron Oxide BO⁻27HighCommon in boronic MS
Boron Dioxide BO₂⁻43HighCommon in boronic MS

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types